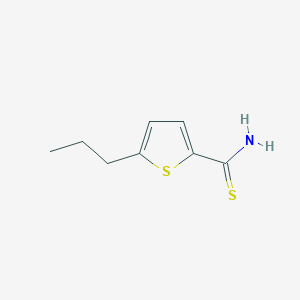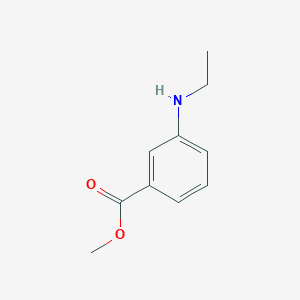
Methyl 3-(ethylamino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(ethylamino)benzoate is an organic compound with the molecular formula C10H13NO2 It is an ester derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the amino group is substituted with an ethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 3-(ethylamino)benzoate can be synthesized through several methods. One common method involves the esterification of 3-(ethylamino)benzoic acid with methanol in the presence of an acid catalyst. The reaction typically proceeds as follows:
-
Esterification Reaction
Reactants: 3-(ethylamino)benzoic acid, methanol
Catalyst: Concentrated sulfuric acid
Conditions: Reflux the mixture for several hours
Product: this compound
-
Alternative Method
Reactants: 3-(ethylamino)benzoyl chloride, methanol
Catalyst: Pyridine
Conditions: Room temperature
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification processes using automated reactors. The reaction conditions are optimized for maximum yield and purity, often involving continuous distillation to remove water and drive the reaction to completion.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-(ethylamino)benzoate undergoes various chemical reactions, including:
-
Hydrolysis
Reagents: Aqueous NaOH or HCl
Conditions: Reflux
Products: 3-(ethylamino)benzoic acid and methanol
-
Nitration
Reagents: Concentrated nitric acid and sulfuric acid
Conditions: Low temperature
Products: Methyl 3-nitro-3-(ethylamino)benzoate
-
Reduction
Reagents: Hydrogen gas, palladium on carbon (Pd/C)
Conditions: Room temperature, atmospheric pressure
Products: Methyl 3-(ethylamino)benzyl alcohol
Common Reagents and Conditions
Hydrolysis: Aqueous NaOH or HCl, reflux
Nitration: Concentrated nitric acid and sulfuric acid, low temperature
Reduction: Hydrogen gas, Pd/C, room temperature
Aplicaciones Científicas De Investigación
Methyl 3-(ethylamino)benzoate has several applications in scientific research:
-
Chemistry
- Used as an intermediate in the synthesis of various organic compounds.
- Employed in the study of esterification and hydrolysis reactions.
-
Biology
- Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
-
Medicine
- Explored as a potential drug candidate for various therapeutic applications.
- Studied for its pharmacokinetic and pharmacodynamic properties.
-
Industry
- Utilized in the production of dyes, pigments, and other industrial chemicals.
- Applied in the formulation of certain cosmetic products.
Mecanismo De Acción
The mechanism of action of methyl 3-(ethylamino)benzoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Methyl 3-(ethylamino)benzoate can be compared with other similar compounds, such as:
-
Methyl 3-aminobenzoate
- Similar structure but lacks the ethyl group on the amino moiety.
- Used in similar applications but may exhibit different reactivity and biological activity.
-
Ethyl 3-(ethylamino)benzoate
- Similar structure but with an ethyl ester instead of a methyl ester.
- May have different physical and chemical properties due to the larger ester group.
-
Methyl 4-(ethylamino)benzoate
- Similar structure but with the amino group in the para position.
- May exhibit different reactivity and biological activity due to the different substitution pattern.
Conclusion
This compound is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry Its unique chemical properties and reactivity make it an important compound for various scientific research and industrial processes
Propiedades
Fórmula molecular |
C10H13NO2 |
|---|---|
Peso molecular |
179.22 g/mol |
Nombre IUPAC |
methyl 3-(ethylamino)benzoate |
InChI |
InChI=1S/C10H13NO2/c1-3-11-9-6-4-5-8(7-9)10(12)13-2/h4-7,11H,3H2,1-2H3 |
Clave InChI |
SVZKZMCIAJUDGI-UHFFFAOYSA-N |
SMILES canónico |
CCNC1=CC=CC(=C1)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl2-[(3-cyanocyclobutyl)amino]acetate,Mixtureofdiastereomers](/img/structure/B13581815.png)
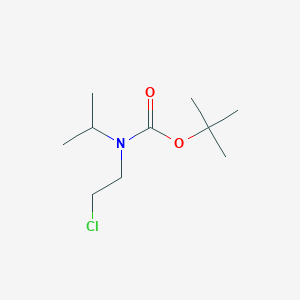
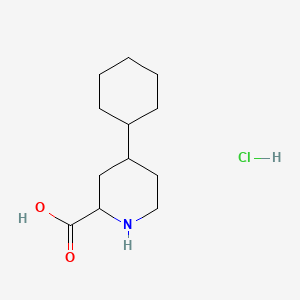
![2,7-Diazaspiro[4.4]nonane-1,3-dione](/img/structure/B13581829.png)
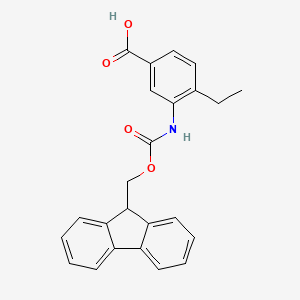


![1-[5-Bromo-3-tert-butyl-2-(methoxymethoxy)phenyl]ethan-1-one](/img/structure/B13581852.png)
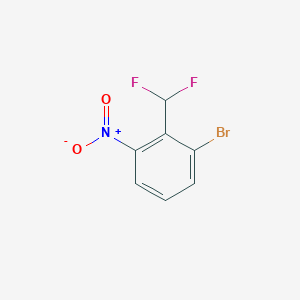
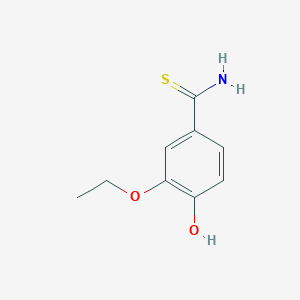
![2-[(4-Methylphenyl)methyl]-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione](/img/structure/B13581859.png)
![2-[4-(4-Chlorobenzoyl)piperazin-1-yl]pyrimidine](/img/structure/B13581868.png)
